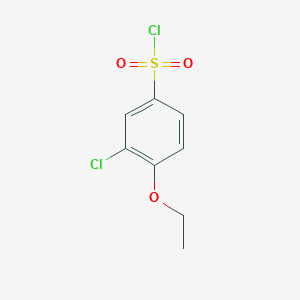
3-Chloro-4-ethoxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-ethoxybenzene-1-sulfonylchloride is an organic compound with the molecular formula C8H8Cl2O3S. It belongs to the family of sulfonic acids and is characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with a chlorine atom and an ethoxy group. This compound is a white to light yellow crystalline powder that is soluble in common organic solvents such as chloroform, methanol, and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-ethoxybenzene-1-sulfonylchloride can be synthesized via a multi-step reaction involving the condensation of ethyl 4-oxocyclohexanecarboxylate and p-chlorobenzenesulfonyl chloride. The reaction proceeds under mild conditions, and the yield of the product is high. The compound can be characterized using various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to determine its structure, purity, and composition.
Industrial Production Methods
In industrial settings, the production of 3-chloro-4-ethoxybenzene-1-sulfonylchloride involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxybenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids and other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions to achieve the desired oxidation products.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonates, and other substituted derivatives.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Scientific Research Applications
3-Chloro-4-ethoxybenzene-1-sulfonylchloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxybenzene-1-sulfonylchloride involves its reactivity with nucleophiles, leading to the formation of various sulfonyl derivatives. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols, resulting in the formation of sulfonamides, sulfonates, and other derivatives . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the compound highly reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl Chloride: Similar in structure but lacks the ethoxy group.
4-Ethoxybenzenesulfonyl Chloride: Similar in structure but lacks the chlorine atom on the benzene ring.
3-Chlorobenzenesulfonyl Chloride: Similar in structure but lacks the ethoxy group and has the chlorine atom in a different position.
Uniqueness
3-Chloro-4-ethoxybenzene-1-sulfonylchloride is unique due to the presence of both the chlorine atom and the ethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C8H8Cl2O3S |
|---|---|
Molecular Weight |
255.12 g/mol |
IUPAC Name |
3-chloro-4-ethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3 |
InChI Key |
ZUEFLGZPTUQXET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1,1-Dimethylethoxy)carbonyl]phenylalanine 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester](/img/structure/B13578985.png)
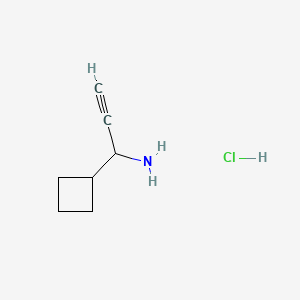

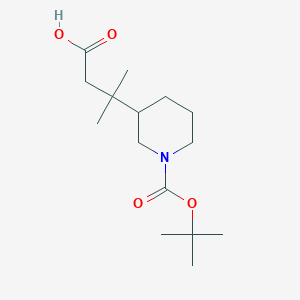
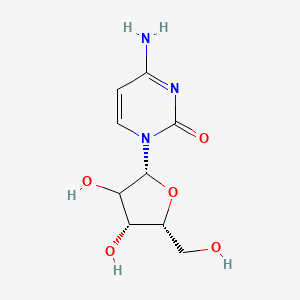
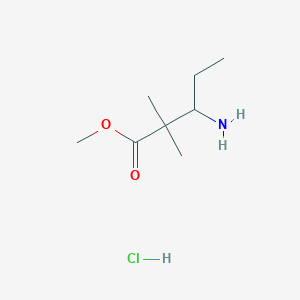
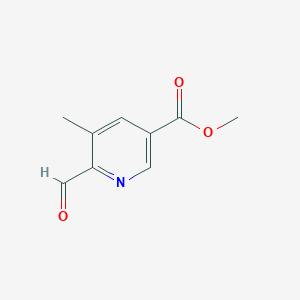
![4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine](/img/structure/B13579047.png)
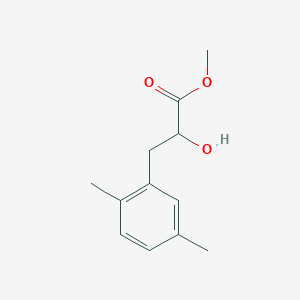
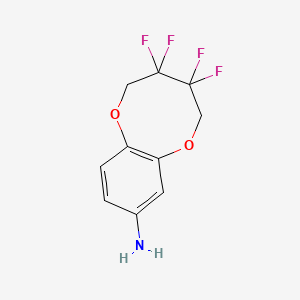
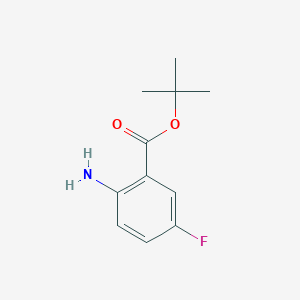
![6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride](/img/structure/B13579071.png)

